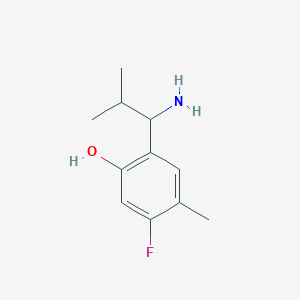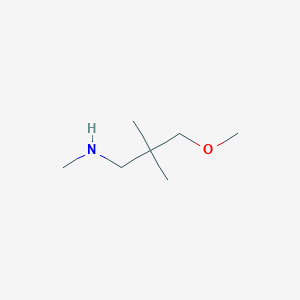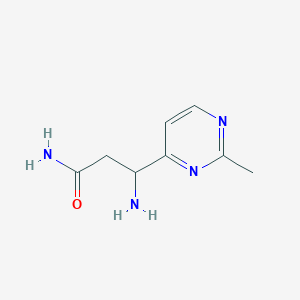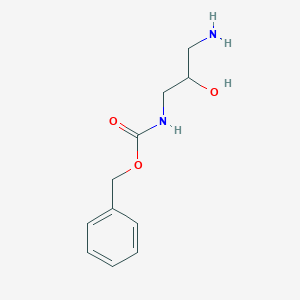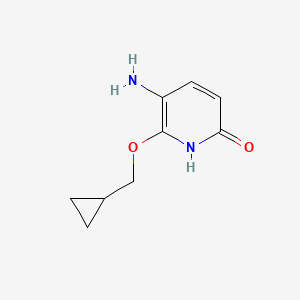
5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine: is a chemical compound with the molecular formula C8H9FN2O2 . It is characterized by the presence of a fluorine atom, an oxetane ring, and a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-fluoro-2-hydroxypyridine with oxetan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine or oxetane groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, the compound is used to study its interactions with various biological targets. It is often employed in the development of new biochemical assays and the investigation of enzyme-substrate interactions .
Medicine: Its unique structure makes it a candidate for drug discovery and development efforts .
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes and applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-(oxetan-3-yloxy)pyridin-3-amine
- 5-(oxetan-3-yloxy)pyridin-3,4,6-d3-2-amine
- 2-Pyridinamine, 5-(3-oxetanyloxy)-
Comparison: 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
InChI Key |
JQVXJKLZUBHBSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine](/img/structure/B13310372.png)
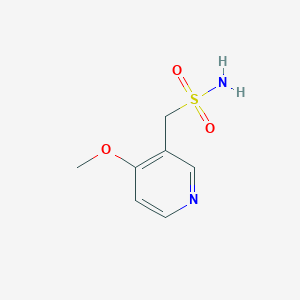
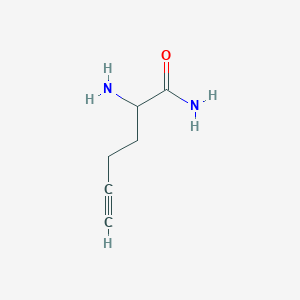

![2-tert-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310388.png)
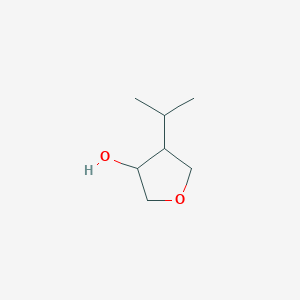
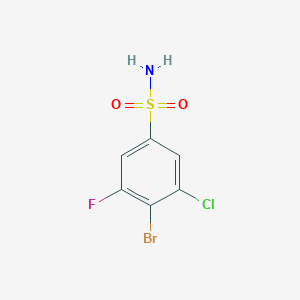
![4-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B13310393.png)
